molecular formula C9H8BrClO2 B1417751 Methyl 3-Bromo-5-chloro-4-methylbenzoate CAS No. 203573-07-3

Methyl 3-Bromo-5-chloro-4-methylbenzoate

Cat. No.: B1417751
CAS No.: 203573-07-3
M. Wt: 263.51 g/mol
InChI Key: RJBFECHQHQLAFJ-UHFFFAOYSA-N
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Description

Methyl 3-Bromo-5-chloro-4-methylbenzoate (CAS 203573-07-3) is a halogenated aromatic ester with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol . It is widely used in chemical research as a synthetic intermediate, particularly in pharmaceutical and materials science applications. Key properties include:

  • Purity: >95.00% (GLPBIO) .
  • Storage: Stable at room temperature; for long-term storage, solutions are recommended at -80°C (6 months) or -20°C (1 month) .
  • Solubility: Enhanced via heating (37°C) and ultrasonication .

Suppliers such as GLPBIO, Accela, and Combi-Blocks offer this compound in varying quantities (0.1g to 10g), with prices ranging from $105 to $995 .

Properties

IUPAC Name

methyl 3-bromo-5-chloro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBFECHQHQLAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-Bromo-5-chloro-4-methylbenzoate can be synthesized through the esterification of 3-Bromo-5-chloro-4-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

    Reduction Products: The corresponding alcohol or benzoic acid derivatives.

    Oxidation Products: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 3-Bromo-5-chloro-4-methylbenzoate is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-Bromo-5-chloro-4-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 3-Bromo-5-chloro-4-methylbenzoate and Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity Key Suppliers
This compound (203573-07-3) C₉H₈BrClO₂ 263.52 3-Br, 5-Cl, 4-CH₃ >95.00% GLPBIO, Accela
Methyl 3-bromo-4-chloro-5-fluorobenzoate (1160574-62-8) C₈H₅BrClFO₂ 267.48 3-Br, 4-Cl, 5-F N/A American Elements
Methyl 3-bromo-5-cyanobenzoate (453566-15-9) C₉H₆BrNO₂ 240.06 3-Br, 5-CN N/A Multiple
Methyl 5-bromo-2-chloro-3-methylbenzoate (1263377-05-4) C₉H₈BrClO₂ 263.52 5-Br, 2-Cl, 3-CH₃ 95% Combi-Blocks
Methyl 3-bromo-5-chlorobenzoate (933585-58-1) C₈H₆BrClO₂ 249.49 3-Br, 5-Cl N/A Multiple

Structural and Functional Differences

Substituent Position and Type: Methyl 3-bromo-4-chloro-5-fluorobenzoate (CAS 1160574-62-8) replaces the 4-methyl group with fluorine, increasing molecular weight (267.48 vs. 263.52) and introducing higher electronegativity, which may alter reactivity in nucleophilic substitution .

Isomeric Variations :

  • Methyl 5-bromo-2-chloro-3-methylbenzoate (CAS 1263377-05-4) is a positional isomer, with bromine and chlorine shifted to positions 5 and 2. Despite identical molecular weight (263.52), steric and electronic effects differ significantly, affecting binding in coordination chemistry .

Ester Group Modifications :

  • Ethyl 3-bromo-4-methylbenzoate (CAS 147962-81-0) replaces the methyl ester with an ethyl group, increasing hydrophobicity and altering solubility profiles .

Physicochemical and Application Differences

  • Solubility : Fluorinated analogs (e.g., CAS 1160574-62-8) may exhibit lower solubility in polar solvents due to increased electronegativity .
  • Research Utility: The target compound’s methyl group enhances stability in storage, making it preferable for long-term studies . Cyano-substituted analogs (e.g., CAS 453566-15-9) are more reactive in cross-coupling reactions, useful in catalysis research .

Commercial Availability and Pricing

  • This compound is priced higher ($105–$995) than simpler analogs like Methyl 3-bromo-5-chlorobenzoate, reflecting its complex synthesis and demand .
  • CymitQuimica discontinued sales of the target compound, while Accela and Combi-Blocks maintain active stock .

Biological Activity

Methyl 3-Bromo-5-chloro-4-methylbenzoate (CAS Number: 203573-07-3) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzene ring with three substituents: a bromine atom at the 3-position, a chlorine atom at the 5-position, and a methyl group at the 4-position. The unique arrangement of these substituents contributes significantly to its chemical properties and biological interactions.

  • Molecular Formula : C10H8BrClO2
  • Molecular Weight : 273.53 g/mol
  • Structure :
Methyl 3 Bromo 5 chloro 4 methylbenzoate\text{Methyl 3 Bromo 5 chloro 4 methylbenzoate}

Chemical Structure

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. Research indicates that the compound may act as an inhibitor or modulator of biochemical pathways, particularly through:

  • Enzyme Inhibition : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and biotransformation processes.
  • Cell Signaling Modulation : The compound influences cell signaling pathways that affect cellular processes such as proliferation and apoptosis, potentially impacting gene expression by interacting with transcription factors or epigenetic regulators.

In Vitro Studies

  • Cytochrome P450 Interaction :
    • This compound alters drug metabolism by affecting the activity of cytochrome P450 enzymes, which are essential for the metabolism of various pharmaceuticals.
    • The specific binding affinity and inhibition kinetics were assessed using high-throughput screening methods.
  • Cell Proliferation Assays :
    • Studies have shown that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting its potential as an anti-cancer agent .

In Vivo Studies

Research on animal models has demonstrated that this compound may exhibit anti-tumor activity. The mechanism involves modulation of key signaling pathways that govern cell growth and survival.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityKey Differences
Methyl 2-bromo-5-chloro-4-methylbenzoateInhibits certain enzymes; lower cytotoxicityDifferent halogen positioning affects binding affinity
Salicylic Acid DerivativesAnti-inflammatory; interacts with COX enzymesDifferent functional groups influence specificity
Other Halogenated BenzoatesVarying effects on metabolic pathwaysSubstituent position and type affect overall activity

Case Study 1: Anti-Cancer Potential

A study conducted on breast cancer cell lines demonstrated that this compound inhibited cell growth significantly at concentrations above 10 µM. The mechanism was linked to apoptosis induction through activation of caspase pathways.

Case Study 2: Drug Metabolism

In a pharmacokinetic study, the compound was administered to mice, showing altered pharmacodynamics when co-administered with common pharmaceuticals. This interaction highlights its potential role in drug-drug interactions and necessitates further investigation into its safety profile in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.